molecular formula C7H11N3S B13528192 2-(1-Ethyl-1h-pyrazol-4-yl)ethanethioamide

2-(1-Ethyl-1h-pyrazol-4-yl)ethanethioamide

Cat. No.: B13528192
M. Wt: 169.25 g/mol
InChI Key: BHFCXAHVKQRLHV-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethanethioamide group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide typically involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with thioamide reagents under specific conditions. One common method includes the use of thionyl chloride to activate the carboxylic acid, followed by the addition of an ethanethioamide derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The reaction conditions are optimized to achieve maximum efficiency, often involving temperature control, pressure regulation, and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide is unique due to the presence of the ethanethioamide group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to participate in specific reactions and interact with particular biological targets, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)ethanethioamide

InChI

InChI=1S/C7H11N3S/c1-2-10-5-6(4-9-10)3-7(8)11/h4-5H,2-3H2,1H3,(H2,8,11)

InChI Key

BHFCXAHVKQRLHV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC(=S)N

Origin of Product

United States

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